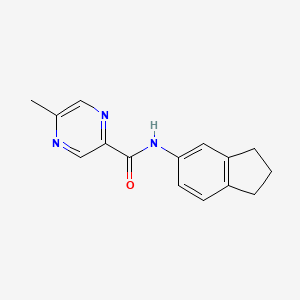

N-(2,3-dihydro-1H-inden-5-yl)-5-methylpyrazine-2-carboxamide

CAS No.:

Cat. No.: VC1734030

Molecular Formula: C15H15N3O

Molecular Weight: 253.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H15N3O |

|---|---|

| Molecular Weight | 253.30 g/mol |

| IUPAC Name | N-(2,3-dihydro-1H-inden-5-yl)-5-methylpyrazine-2-carboxamide |

| Standard InChI | InChI=1S/C15H15N3O/c1-10-8-17-14(9-16-10)15(19)18-13-6-5-11-3-2-4-12(11)7-13/h5-9H,2-4H2,1H3,(H,18,19) |

| Standard InChI Key | KSUSJKBOMCJPCS-UHFFFAOYSA-N |

| SMILES | CC1=CN=C(C=N1)C(=O)NC2=CC3=C(CCC3)C=C2 |

| Canonical SMILES | CC1=CN=C(C=N1)C(=O)NC2=CC3=C(CCC3)C=C2 |

Introduction

Chemical Structure and Properties

Structural Features

The specific connectivity of these components can be represented by the SMILES notation: CC1=CN=C(C=N1)C(=O)NC2=CC3=C(CCC3)C=C2. This notation describes a 5-methyl substituted pyrazine ring connected via a carboxamide group to position 5 of the indane scaffold. The precise arrangement of these structural elements is crucial for understanding the compound's physical properties, chemical reactivity, and potential biological interactions.

Physical and Chemical Properties

The physical and chemical properties of N-(2,3-dihydro-1H-inden-5-yl)-5-methylpyrazine-2-carboxamide provide valuable insights into its behavior in various environments and its potential for further applications. Table 1 summarizes the key physical and chemical properties of this compound.

Table 1: Physical and Chemical Properties of N-(2,3-dihydro-1H-inden-5-yl)-5-methylpyrazine-2-carboxamide

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₅N₃O | |

| Molecular Weight | 253.30 g/mol | |

| IUPAC Name | N-(2,3-dihydro-1H-inden-5-yl)-5-methylpyrazine-2-carboxamide | |

| InChI | InChI=1S/C15H15N3O/c1-10-8-17-14(9-16-10)15(19)18-13-6-5-11-3-2-4-12(11)7-13/h5-9H,2-4H2,1H3,(H,18,19) | |

| InChIKey | KSUSJKBOMCJPCS-UHFFFAOYSA-N | |

| SMILES | CC1=CN=C(C=N1)C(=O)NC2=CC3=C(CCC3)C=C2 | |

| PubChem Compound ID | 1459738 | |

| Physical State | Solid (presumed based on similar compounds) | - |

The molecular formula C₁₅H₁₅N₃O indicates that the compound contains 15 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom. The molecular weight of 253.30 g/mol places it in the range of small molecule drugs, which typically have molecular weights below 500 g/mol. The presence of nitrogen atoms in the pyrazine ring and the amide bond, along with the oxygen atom in the carbonyl group, suggests potential for hydrogen bonding interactions that may influence solubility properties and biological activity.

Structural Relationships and Classification

N-(2,3-dihydro-1H-inden-5-yl)-5-methylpyrazine-2-carboxamide belongs to several chemical classes based on its structural features. Understanding these classifications helps in predicting its properties and potential applications by comparison with related compounds.

Relationship to Indane Derivatives

As noted in the product description, N-(2,3-dihydro-1H-inden-5-yl)-5-methylpyrazine-2-carboxamide is classified as a member of indanes. Indanes (2,3-dihydro-1H-indenes) consist of a benzene ring fused to a five-membered aliphatic ring. This bicyclic scaffold appears in numerous biologically active compounds and pharmaceuticals. The indane moiety contributes hydrophobicity and conformational rigidity to the molecule, which can be advantageous for binding to biological targets.

Comparing this compound to similar indane derivatives provides insight into potential shared properties. For instance, N-(2,3-dihydro-1H-inden-5-yl)-1-(pyrazin-2-yl)piperidine-4-carboxamide, described in search result , also contains the 2,3-dihydro-1H-inden-5-yl group connected via a carboxamide linkage, though to a different substituent . The structural similarity suggests that insights from research on one compound might inform understanding of the other.

Current Research Status and Future Perspectives

Future Research Directions

To address these knowledge gaps, several research directions could be pursued:

-

Comprehensive Biological Screening: Systematic evaluation of the compound's activity against various biological targets, particularly focusing on targets where related compounds have shown activity, such as MAO-B.

-

SAR Studies: Development of a series of structural analogs to understand which features of the molecule are critical for activity and how modifications affect potency and selectivity.

-

Computational Studies: Molecular docking simulations and other computational methods to predict potential binding modes with target proteins and guide further structural optimization.

-

Physicochemical Characterization: Detailed studies of solubility, stability, and other physicochemical properties relevant to drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume